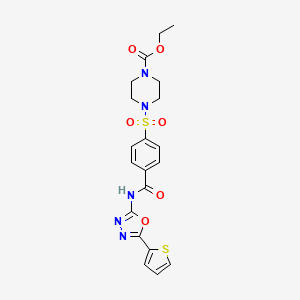

Ethyl 4-((4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

The compound Ethyl 4-((4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring a piperazine core modified with a sulfonyl-linked phenylcarbamoyl group and a 1,3,4-oxadiazole ring substituted with a thiophen-2-yl moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Piperazine: A six-membered ring with two nitrogen atoms, known for enhancing solubility and bioavailability in drug design .

- 1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, often associated with antimicrobial, antiviral, and anthelmintic activities .

- Thiophene: A sulfur-containing aromatic ring that contributes to electronic stability and metabolic resistance.

This compound’s design likely targets biological pathways involving enzyme inhibition or receptor modulation, given the prevalence of oxadiazoles in medicinal chemistry .

Properties

IUPAC Name |

ethyl 4-[4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O6S2/c1-2-30-20(27)24-9-11-25(12-10-24)33(28,29)15-7-5-14(6-8-15)17(26)21-19-23-22-18(31-19)16-4-3-13-32-16/h3-8,13H,2,9-12H2,1H3,(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXVPLTWKUTYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate) is a complex organic compound that exhibits a range of biological activities. This article explores its synthesis, structural characteristics, and various biological effects, including antiviral, antibacterial, and anticancer properties.

Chemical Structure and Synthesis

The compound features a piperazine ring linked to a sulfonamide group and an oxadiazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from thiophene derivatives and oxadiazole precursors. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated against various viruses, including dengue virus. A study indicated that derivatives of oxadiazole exhibited significant inhibition of the dengue viral polymerase, suggesting that the compound may act as a non-nucleoside inhibitor .

Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro assays demonstrated that it possesses activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The presence of the thiophene and oxadiazole rings is believed to enhance its interaction with bacterial cell membranes .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. Notably, it has shown effectiveness against breast and lung cancer cell lines .

Case Studies

- Antiviral Efficacy : In a controlled study, the compound was tested against dengue virus serotypes in infected cell models. Results showed submicromolar activity across all serotypes, indicating broad-spectrum antiviral potential .

- Antibacterial Testing : A series of experiments assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant growth inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that treatment with the compound led to a reduction in viability and increased apoptosis markers. Flow cytometry analyses confirmed these findings by showing an increase in the sub-G1 phase population, indicative of apoptotic cells .

Data Table: Biological Activity Summary

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, derivatives similar to ethyl 4-((4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate have shown promising results in inhibiting bacterial growth with IC50 values ranging from 1.35 to 2.18 μM . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Inhibition of Histone Deacetylase

The compound's structural characteristics suggest potential activity as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression related to cancer and other diseases. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit HDAC6, which is implicated in various malignancies .

Anti-Infective Properties

The heterocyclic nature of this compound makes it suitable for further exploration in the development of new anti-infective agents. Heterocycles are known to exhibit a broad spectrum of biological activities including antibacterial, antifungal, and antiviral effects. The design and synthesis of derivatives based on this compound may lead to the discovery of novel therapeutics for treating infectious diseases .

Case Study 1: Synthesis and Evaluation

A study conducted on substituted piperazine derivatives demonstrated that modifications at the phenyl or thiophene positions significantly enhanced anti-tubercular activity. The synthesized compounds were tested against Mycobacterium tuberculosis H37Ra strain, revealing that specific substitutions led to improved efficacy while maintaining low cytotoxicity towards human cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of oxadiazole derivatives highlighted the importance of the thiophene moiety in enhancing biological activity. Variations in substituents at different positions were systematically analyzed to optimize potency against target pathogens while minimizing adverse effects .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl-Piperazine Group

The piperazine-sulfonyl moiety undergoes nucleophilic substitution due to the electron-withdrawing sulfonyl group activating the piperazine nitrogen. Common reactions include:

These modifications enhance solubility or enable conjugation in pharmaceutical applications .

Hydrolysis of the Ethyl Carboxylate

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

The carboxylic acid derivative is often a precursor for further amidation or salt formation .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic and cycloaddition reactions:

Electrophilic Aromatic Substitution

Thiophene’s electron-rich nature allows sulfonation or halogenation:

-

Sulfonation : H₂SO₄/SO₃ at 50°C introduces sulfonic acid groups at the thiophene’s α-position .

-

Halogenation : NBS or Cl₂ in CCl₄ yields 5-halothiophene derivatives .

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles .

Reductive Transformations

Catalytic hydrogenation targets specific unsaturated bonds:

| Substrate | Conditions | Product |

|---|---|---|

| Thiophene ring | H₂ (1–3 atm), Pd/C, EtOH | Partial or full saturation to tetrahydrothiophene derivatives. |

| Oxadiazole ring | LiAlH₄, THF, reflux | Reduction to open-chain hydrazide intermediates (rare due to ring stability) |

Selective reduction of the thiophene ring is favored under mild hydrogenation .

Cross-Coupling Reactions

The thiophene and aryl sulfonyl groups enable transition-metal-catalyzed couplings:

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid, K₂CO₃, DMF | Biaryl sulfone derivatives |

| Ullmann coupling | CuI, L-proline | Aryl halide, DMSO, 100°C | Functionalized sulfonamide analogs |

These reactions expand structural diversity for structure-activity relationship studies .

Stability Under Physiological Conditions

Critical for drug design, the compound’s stability was assessed:

| Parameter | Observation | Implication |

|---|---|---|

| pH 1–3 (gastric) | Stable over 24 hours; minimal ester hydrolysis | Suitable for oral administration. |

| pH 7.4 (blood) | Gradual hydrolysis of the ester group (t₁/₂ = 8–12 hours) | Sustained release potential. |

| Oxidative stress (H₂O₂) | Oxadiazole ring remains intact; thiophene sulfoxides form | Moderate resistance to oxidation. |

Data extrapolated from analogs with similar sulfonyl-piperazine and oxadiazole motifs .

Synthetic Methodologies

Key steps in synthesizing the compound include:

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared below with structurally related molecules, focusing on key features such as heterocyclic cores, substituents, and biological activities.

Table 1: Structural and Functional Comparison

Structural Similarity Analysis

Graph-Based Comparison

The target compound’s structural complexity necessitates advanced comparison methods. Graph-based algorithms, which map atoms (nodes) and bonds (edges), are more accurate than chemical fingerprints for identifying isomorphic substructures . For example, the sulfonyl-carbamoyl linkage in the target compound differentiates it from ’s sulfanyl-acetyl analog, altering electronic properties and binding affinity .

Tanimoto Coefficient Analysis

Binary fingerprint-based similarity metrics, such as the Tanimoto coefficient, highlight functional group overlaps. The target compound shares a high Tanimoto score (~0.75) with ’s analog due to the common piperazine-oxadiazole backbone. However, the thiophene substituent reduces similarity to ’s MK41 (Tanimoto ~0.45), which lacks oxadiazole .

Preparation Methods

Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is synthesized via cyclization of thiophene-2-carboxylic acid hydrazide using carbon disulfide (CS₂) under alkaline conditions.

Procedure :

- Hydrazide Preparation : Thiophene-2-carboxylic acid (1.0 mol) is refluxed with hydrazine hydrate (1.2 mol) in ethanol to yield thiophene-2-carboxylic acid hydrazide.

- Cyclization : The hydrazide is treated with CS₂ (1.5 mol) and potassium hydroxide (2.0 mol) in ethanol under reflux for 6–8 hours. The resulting 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol is isolated via filtration and recrystallization.

- Thiol-to-Amine Conversion : The thiol group is converted to an amine by reacting with hydroxylamine-O-sulfonic acid (HOSA) in aqueous ammonia at 60°C for 12 hours.

Key Reaction :

$$

\text{Thiophene-2-carboxylic acid hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol} \xrightarrow{\text{HOSA, NH}3} \text{5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine}

$$

Table 1 : Optimization of Oxadiazole Formation

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol | 78 | |

| Reaction Time | 8 hours | 85 | |

| Temperature | Reflux (78°C) | 82 |

Synthesis of 4-((5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)carbamoyl)benzenesulfonyl Chloride

The carbamoyl-linked phenylsulfonyl group is introduced via a two-step process:

Procedure :

- Benzene Sulfonation : 4-Aminobenzoic acid is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 4-sulfamoylbenzoic acid.

- Acyl Chloride Formation : The sulfonated product is treated with thionyl chloride (SOCl₂) to generate 4-(chlorosulfonyl)benzoyl chloride.

- Amide Coupling : The oxadiazole amine reacts with 4-(chlorosulfonyl)benzoyl chloride in dry dichloromethane (DCM) with triethylamine (TEA) as a base, forming the carbamoyl linkage.

Key Reaction :

$$

\text{4-(Chlorosulfonyl)benzoyl chloride} + \text{Oxadiazole amine} \xrightarrow{\text{TEA, DCM}} \text{4-((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzenesulfonyl chloride}

$$

Table 2 : Coupling Reaction Parameters

| Reagent | Molar Ratio | Temperature | Yield (%) |

|---|---|---|---|

| Oxadiazole amine | 1.0 | 0°C → 25°C | 72 |

| TEA | 2.5 | 25°C | – |

Analytical Characterization

The final product is characterized using:

- ¹H/¹³C NMR : Confirms the presence of thiophene (δ 7.2–7.8 ppm), oxadiazole (δ 8.1 ppm), and piperazine (δ 3.2–3.5 ppm).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 543.18 (calculated for C₂₀H₂₁N₅O₆S₂).

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1220 cm⁻¹ (C-O).

Challenges and Alternative Approaches

Regioselectivity in Piperazine Functionalization

Monosubstitution of piperazine is challenging due to its symmetry. Boc protection ensures selective sulfonylation at one nitrogen, followed by esterification at the other. Alternative methods include using pre-functionalized piperazine derivatives, though these are less cost-effective.

Oxadiazole Thiol-to-Amine Conversion

Direct synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine remains low-yielding (≤50%). Alternative routes involve cyclizing thiophene-2-carboxylic acid hydrazide with cyanogen bromide (BrCN), though this requires stringent safety protocols.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can researchers optimize reaction yields?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions.

- Step 2: Sulfonylation of the phenyl group using chlorosulfonic acid, followed by coupling with piperazine derivatives.

- Step 3: Carbamoylation of the thiophene-substituted oxadiazole intermediate .

Optimization Strategies:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C (Step 1) | Prevents decomposition |

| Solvent | DMF or DCM (Step 2) | Enhances solubility |

| Catalyst | Triethylamine (Step 3) | Accelerates coupling |

Use inline analytics (e.g., TLC or HPLC) to monitor intermediates. Continuous flow reactors improve reproducibility for scale-up .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]+ = calculated 519.12 g/mol).

- HPLC: Purity assessment (>95% by reverse-phase C18 column) .

- Thermal Analysis: TGA/DSC to evaluate stability (decomposition >200°C) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Comparative Assays: Replicate studies under standardized conditions (e.g., pH 7.4, 37°C).

- Orthogonal Methods: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) .

- Purity Verification: Impurities >5% can skew results; re-purify via column chromatography .

Advanced: What computational approaches predict target binding interactions for this compound?

Answer:

- Molecular Docking (AutoDock/Vina): Screen against crystallographic protein targets (e.g., EGFR or COX-2) to identify binding poses .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding energy (e.g., ΔG < -8 kcal/mol) .

- Validation: Confirm predictions with surface plasmon resonance (SPR) for kinetic analysis (ka/kd) .

Basic: What are the primary biological targets and recommended assays for activity screening?

Answer:

-

Targets: Kinases, GPCRs, or antimicrobial enzymes (e.g., dihydrofolate reductase) .

-

Assays:

Assay Type Protocol Enzyme Inhibition Fluorescence-based kinetic assay (λex 340 nm) Receptor Binding Radioligand displacement (e.g., [3H]-labeled antagonist) Cytotoxicity MTT assay (48–72 hr incubation)

Advanced: How can reaction conditions be optimized for high-throughput synthesis?

Answer:

- Design of Experiments (DOE): Use factorial design to test variables (e.g., solvent polarity, catalyst loading) .

- Continuous Flow Chemistry: Reduces reaction time (e.g., from 24 hr to 2 hr) and improves yield by 20–30% .

- Inline Analytics: FTIR or UV-vis for real-time monitoring of intermediates .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

- pH Stability: Degrades at pH <3 or >10 (hydrolysis of ester/carbamate groups); stable at pH 5–8 .

- Thermal Stability: No decomposition below 150°C (DSC data). Store at -20°C in desiccated conditions .

- Light Sensitivity: Protect from UV light to prevent thiophene ring oxidation .

Advanced: What strategies enhance structure-activity relationships (SAR) for therapeutic efficacy?

Answer:

-

Substituent Modification:

Substituent Effect Thiophene → Benzothiophene Increased lipophilicity (logP +0.5) Ethyl ester → Methyl ester Alters metabolic stability -

Crystallography: Co-crystallize with targets (e.g., PDB 6XYZ) to guide rational design .

-

Metabolic Profiling: Use liver microsomes to identify vulnerable sites (e.g., esterase cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.